molecular formula C8H13ClO B6267695 4-methylcyclohexane-1-carbonyl chloride CAS No. 58752-86-6

4-methylcyclohexane-1-carbonyl chloride

Cat. No.: B6267695
CAS No.: 58752-86-6
M. Wt: 160.6
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Description

4-Methylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical synthesis processes due to its reactive carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexane-1-carbonyl chloride can be synthesized through the reaction of 4-methylcyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 4-methylcyclohexanecarboxylic acid is treated with thionyl chloride or phosphorus trichloride (PCl3) under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the acid to the acyl chloride, followed by purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methylcyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the methyl group at the fourth carbon influences its steric and electronic properties, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

58752-86-6

Molecular Formula

C8H13ClO

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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